molecular formula C8H4BrF3O B2521647 3,4,5-Trifluorophenacyl bromide CAS No. 443914-94-1

3,4,5-Trifluorophenacyl bromide

Cat. No.: B2521647
CAS No.: 443914-94-1
M. Wt: 253.018
InChI Key: BZGHLWOQKOGDRK-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of three fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorophenacyl bromide typically involves the bromination of 3,4,5-trifluoroacetophenone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorophenacyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenacyl bromide involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and labeling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorophenacyl bromide
  • 3,4-Difluorophenacyl bromide
  • 4-Fluorophenacyl bromide

Uniqueness

3,4,5-Trifluorophenacyl bromide is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its reactivity compared to similar compounds with fewer fluorine atoms. This increased fluorination enhances its electrophilicity and makes it a more versatile reagent in synthetic chemistry .

Properties

IUPAC Name

2-bromo-1-(3,4,5-trifluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGHLWOQKOGDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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